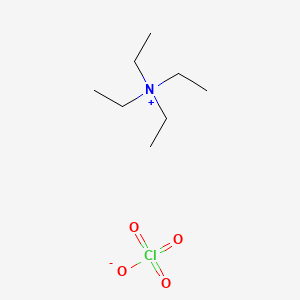
2-Chloro-4-fluoroanisole
Overview
Description
2-Chloro-4-fluoroanisole: is an organic compound with the molecular formula C7H6ClFO . It is a derivative of anisole, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with chlorine and fluorine atoms, respectively. This compound is a clear, colorless to light yellow liquid at room temperature and is known for its use in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-Chloro-4-fluoroanisole involves the nucleophilic aromatic substitution reaction. This process typically starts with 2-Chloro-4-fluorophenol, which is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods:
In industrial settings, the production of this compound often involves similar nucleophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-4-fluoroanisole can undergo various substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include bases like potassium carbonate (K2CO3) and methylating agents like methyl iodide (CH3I).
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.
Oxidation Products: Oxidation can lead to the formation of phenolic compounds.
Reduction Products: Reduction can yield various hydrocarbon derivatives .
Scientific Research Applications
Chemistry:
2-Chloro-4-fluoroanisole is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .
Biology and Medicine:
In medicinal chemistry, this compound is used in the synthesis of various biologically active compounds. Its derivatives have been studied for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in the manufacture of dyes, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoroanisole largely depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms activate the benzene ring towards nucleophilic attack. This facilitates the substitution of these atoms by various nucleophiles, leading to the formation of different substituted products .
Comparison with Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-iodoaniline
- 2-Chloro-4-phenylthiazole
- 2-Chloro-4-nitrophenol
Comparison:
Compared to its similar compounds, 2-Chloro-4-fluoroanisole is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which significantly influences its reactivity and chemical properties. The methoxy group (OCH3) in this compound also adds to its distinctiveness, making it more reactive in certain substitution reactions compared to its analogs .
Properties
IUPAC Name |
2-chloro-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCGJVGMRPKPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378570 | |
| Record name | 2-Chloro-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-25-6 | |
| Record name | 2-Chloro-4-fluoro-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2267-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1586114.png)



![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)








